2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide

Catalog No.
S12286523
CAS No.
M.F
C18H16N2O2
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide

Product Name

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide

IUPAC Name

2-(3-formylindol-1-yl)-N-(2-methylphenyl)acetamide

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-13-6-2-4-8-16(13)19-18(22)11-20-10-14(12-21)15-7-3-5-9-17(15)20/h2-10,12H,11H2,1H3,(H,19,22)

InChI Key

IHFPRICXRXAIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes an indole core, a formyl group, and an o-tolyl substituent. Its molecular formula is C18H16N2O2C_{18}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 292.33 g/mol. This compound belongs to the class of indole derivatives, which are known for their significant biological activities and applications in medicinal chemistry.

Indole derivatives, including 2-(3-formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide, have garnered attention due to their roles in various biochemical processes and their potential therapeutic applications. The presence of the formyl group enhances the reactivity of the indole moiety, making it suitable for further chemical modifications.

The reactivity of 2-(3-formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Addition: The formyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: The compound can participate in condensation reactions to form larger heterocyclic compounds or derivatives.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.

Indole derivatives are known for their diverse biological activities, including:

  • Anticancer Properties: Compounds similar to 2-(3-formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity: Many indole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects: Some studies suggest that indole-based compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases.

The specific biological activity of 2-(3-formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide requires further investigation through pharmacological studies.

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide typically involves several steps:

  • Synthesis of Indole Core: The indole structure can be synthesized via Fischer indole synthesis or other methods involving phenylhydrazine and appropriate aldehydes or ketones.
  • Formylation: The introduction of the formyl group can be achieved through the Vilsmeier-Haack reaction, where the indole is treated with dimethylformamide and phosphorus oxychloride.
  • Substitution with o-Toluidine: The acetamide moiety is introduced by reacting the formylindole with o-toluidine in the presence of an acid catalyst to yield the final product.

These steps highlight the compound's synthetic versatility and potential for further derivatization.

2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Material Science: Its unique properties may allow it to be used in creating novel materials with specific functionalities.
  • Biochemical Research: Useful as a tool compound in studying biochemical pathways involving indoles.

Interaction studies involving 2-(3-formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary studies may involve docking simulations followed by in vitro assays to evaluate binding interactions.

Several compounds share structural similarities with 2-(3-formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide, including:

Compound NameMolecular FormulaNotable Features
2-(3-formyl-1H-indol-1-yl)acetamideC_{11}H_{10}N_{2}O_{2}Lacks o-tolyl substitution; simpler structure
N-cyclopentyl-2-(7-ethyl-3-formylindol-1-yl)acetamideC_{18}H_{22}N_{2}O_{2}Contains a cyclopentyl group; different biological profile
2-(3-formyl-indol-1-yl)-N-p-toluidineC_{18}H_{16}N_{2}O_{2}p-Toluidine substitution; different orientation

These comparisons highlight the uniqueness of 2-(3-formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide due to its specific substituents and potential for diverse biological activities not found in simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

292.121177757 g/mol

Monoisotopic Mass

292.121177757 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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